molecular formula C24H19ClN2O2S B11312385 N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11312385
M. Wt: 434.9 g/mol
InChI Key: IYDOZFKJVSLCLY-UHFFFAOYSA-N
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Description

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a thiophene carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 4-[(4-CHLOROPHENYL)METHOXY]BENZALDEHYDE: This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.

    Formation of the Schiff Base: The aldehyde group of 4-[(4-CHLOROPHENYL)METHOXY]BENZALDEHYDE is then reacted with 2-aminopyridine to form a Schiff base.

    Cyclization to Thiophene Carboxamide: The Schiff base undergoes cyclization with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a chlorophenyl group, a pyridinyl group, and a thiophene carboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in various fields.

Properties

Molecular Formula

C24H19ClN2O2S

Molecular Weight

434.9 g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C24H19ClN2O2S/c25-20-10-6-19(7-11-20)17-29-21-12-8-18(9-13-21)16-27(23-5-1-2-14-26-23)24(28)22-4-3-15-30-22/h1-15H,16-17H2

InChI Key

IYDOZFKJVSLCLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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